5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
The compound 5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule that features a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-fluorophenyl group: This step often involves a substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the piperazine moiety: This is usually done through a nucleophilic substitution reaction where the piperazine ring is attached to the core structure.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and phenyl moieties.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Various substitution reactions can be performed on the phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nitration can be done using nitric acid (HNO₃).
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Alcohols or amines can be formed.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins or nucleic acids, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its structure indicates potential activity as a receptor agonist or antagonist, enzyme inhibitor, or other therapeutic agent.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one would depend on its specific application. In a pharmacological context, it may act by binding to specific receptors or enzymes, altering their activity. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure but lacks the fluorine atom.
5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure with a chlorine atom instead of fluorine.
5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can significantly alter its chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it unique compared to its analogs.
Properties
Molecular Formula |
C27H28FN5O2 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
5-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H28FN5O2/c1-19-4-3-5-24(20(19)2)30-12-14-31(15-13-30)26(34)10-11-32-16-17-33-25(27(32)35)18-23(29-33)21-6-8-22(28)9-7-21/h3-9,16-18H,10-15H2,1-2H3 |
InChI Key |
VVSDEDQYYVJQDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O)C |
Origin of Product |
United States |
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